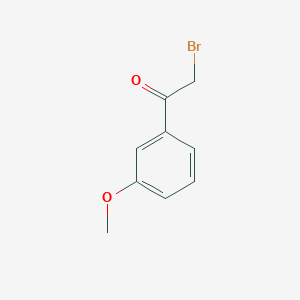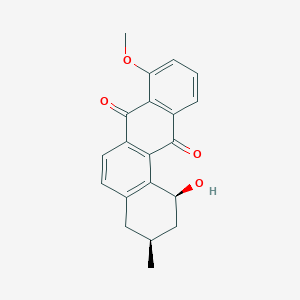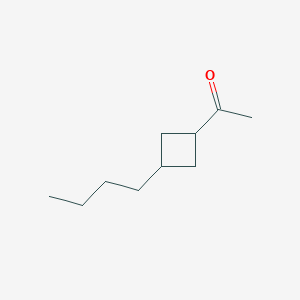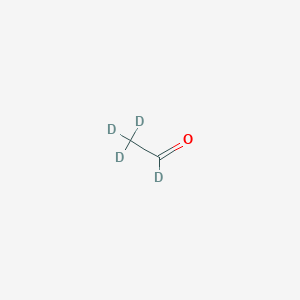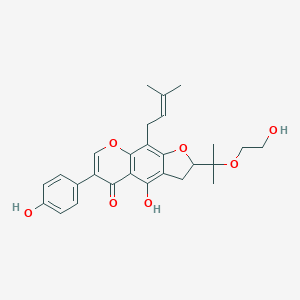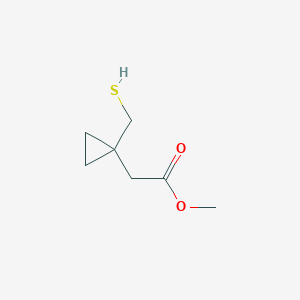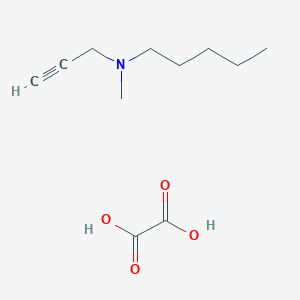![molecular formula C11H15NO3 B137961 N-[3-(3,4-dihydroxyphenyl)propyl]acetamide CAS No. 125789-53-9](/img/structure/B137961.png)
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide, also known as N-(3,4-dihydroxybenzyl)-3-(N-acetylcysteinyl)propylamide (NDP), is a compound that has been studied for its potential therapeutic applications. It is a derivative of the natural compound dopamine, which is a neurotransmitter involved in the regulation of mood, movement, and reward.
Mecanismo De Acción
The mechanism of action of NDP is not fully understood, but it is thought to act through a variety of pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
NDP has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of neurotransmitter release, and the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDP has several advantages for use in laboratory experiments, including its stability and solubility in water. However, its complex synthesis method and relatively high cost may limit its use in some applications.
Direcciones Futuras
There are several potential future directions for research on NDP, including further studies of its mechanism of action and its potential therapeutic applications in areas such as neurodegenerative diseases, cardiovascular health, and cancer treatment. Additionally, research could explore the potential use of NDP as a tool for studying dopamine signaling pathways and the regulation of oxidative stress.
Métodos De Síntesis
NDP can be synthesized through a multi-step process starting with the reaction of dopamine with acetic anhydride to form N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetyldopamine. This intermediate is then reacted with N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetylcysteine to form NDP.
Aplicaciones Científicas De Investigación
NDP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cardiovascular health, and cancer treatment. It has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in many disease processes.
Propiedades
Número CAS |
125789-53-9 |
|---|---|
Nombre del producto |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[3-(3,4-dihydroxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-6-2-3-9-4-5-10(14)11(15)7-9/h4-5,7,14-15H,2-3,6H2,1H3,(H,12,13) |
Clave InChI |
ZNULILPHHZAMNE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(=O)NCCCC1=CC(=C(C=C1)O)O |
Sinónimos |
Acetamide, N-[3-(3,4-dihydroxyphenyl)propyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



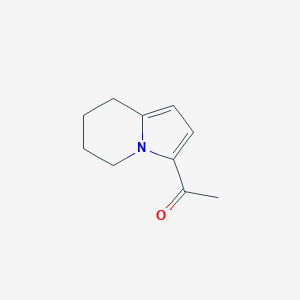
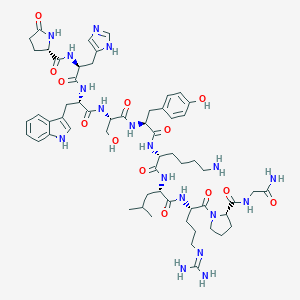
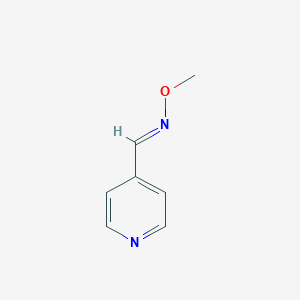
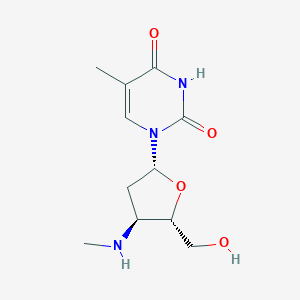
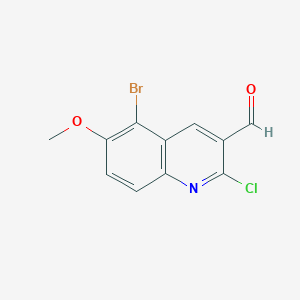
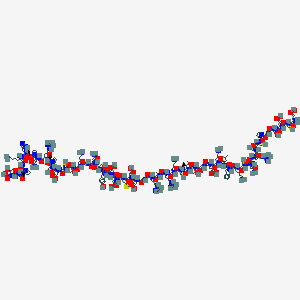
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
